molecular formula C19H20N2O3 B5620153 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid

5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid

Cat. No. B5620153
M. Wt: 324.4 g/mol
InChI Key: DSBWFXLBQXYTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves the initial preparation of dibenzo[b,f]azepine derivatives followed by various functionalization reactions. For instance, Bhatt and Patel (2005) described the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives from 5H-dibenzo[b,f]azepine through phosgenation and subsequent reactions with aromatic aldehydes, showcasing a method that could be adapted for the synthesis of the compound (Bhatt & Patel, 2005).

Molecular Structure Analysis

The molecular structure of dibenzoazepine derivatives is characterized by a tricyclic core, which provides a rigid scaffold for further functionalization. The conformation and electronic distribution within this scaffold can be crucial for the compound's reactivity and interaction with biological targets. Advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to elucidate these structures in detail.

Chemical Reactions and Properties

Dibenzoazepine derivatives undergo a range of chemical reactions, including nucleophilic substitution, cycloaddition, and redox reactions, which can be utilized to introduce various functional groups into the molecule. For example, the work by El-Aal (2015) on the synthesis of oxacarbazepine precursors demonstrates the versatility of dibenzoazepine derivatives in organic synthesis (El-Aal, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid” is used. Dibenzazepine derivatives are often used in the synthesis of anticonvulsant drugs .

properties

IUPAC Name

5-(5,6-dihydrobenzo[b][1]benzazepin-11-ylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(10-5-11-19(23)24)20-21-16-8-3-1-6-14(16)12-13-15-7-2-4-9-17(15)21/h1-4,6-9H,5,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBWFXLBQXYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid

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